(2s,4s)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-4-yloxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group is attached via a nucleophilic substitution reaction using pyridin-4-ol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-yloxy group or the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-4-ol with a suitable leaving group in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds.
Medicine
In medicine, this compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its chiral properties can enhance the efficacy and selectivity of drug candidates.
Industry
Industrially, this compound is used in the production of fine chemicals and advanced materials. Its versatility allows for its incorporation into various chemical processes and products.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridin-4-yloxy group can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethoxyphenoxy)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the pyridin-4-yloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets.
Properties
Molecular Formula |
C15H20N2O5 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-9-11(8-12(17)13(18)19)21-10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1 |
InChI Key |
OZKQVSFFOPXMGZ-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=NC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=NC=C2 |
Origin of Product |
United States |
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